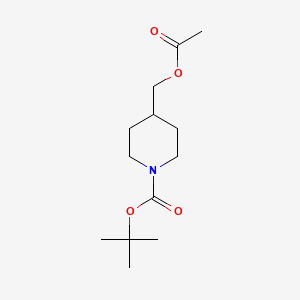

Tert-butyl 4-(acetoxymethyl)piperidine-1-carboxylate

Description

Properties

CAS No. |

831169-50-7 |

|---|---|

Molecular Formula |

C13H23NO4 |

Molecular Weight |

257.33 g/mol |

IUPAC Name |

tert-butyl 4-(acetyloxymethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C13H23NO4/c1-10(15)17-9-11-5-7-14(8-6-11)12(16)18-13(2,3)4/h11H,5-9H2,1-4H3 |

InChI Key |

ZACREDRMGYMXEB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1CCN(CC1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-(acetoxymethyl)piperidine-1-carboxylate typically involves:

- Starting from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate or tert-butyl 4-(halomethyl)piperidine-1-carboxylate.

- Conversion of the hydroxyl or halide group at the 4-position to an acetoxy group via acetylation or nucleophilic substitution.

- Protection of the piperidine nitrogen as the tert-butoxycarbonyl (Boc) carbamate to ensure selectivity and stability during subsequent transformations.

Preparation via Acetylation of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

One common approach involves acetylation of the hydroxymethyl precursor:

- Reaction: tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate is reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

- Conditions: Typically carried out at 0°C to room temperature, under anhydrous conditions to prevent hydrolysis.

- Outcome: Formation of tert-butyl 4-(acetoxymethyl)piperidine-1-carboxylate with high selectivity.

- Purification: The product is purified by extraction and column chromatography to isolate the acetylated compound as a colorless solid.

This method is advantageous due to its simplicity and high yield, generally exceeding 85%.

Protection of Piperidine Nitrogen as tert-Butoxycarbonyl Carbamate

The Boc protecting group is generally introduced early or maintained throughout the synthesis to prevent side reactions at the nitrogen:

Reagents: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.

Conditions: Reaction in solvents like dichloromethane or acetonitrile at 0°C to room temperature.

Purpose: Protects the piperidine nitrogen, enhancing solubility and stability, and allowing selective functionalization at the 4-position.

Representative Experimental Data and Reaction Conditions

| Step | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Acetic anhydride, pyridine, 0°C to RT, 4 h | 85-90 | Direct acetylation of hydroxyl group |

| 2 | tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | Silver acetate, acetonitrile, reflux, 8 h | 75-85 | Nucleophilic substitution of bromide |

| 3 | tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate | Sodium acetate, DMF, 90°C, 12 h | 60-80 | Halide displacement by acetate ion |

| 4 | Piperidine (unprotected) | Boc2O, triethylamine, DCM, 0°C to RT, 12 h | 90-95 | Nitrogen protection as Boc carbamate |

Advanced Synthetic Methods and Research Discoveries

Photocatalytic Methods for Piperidine Derivatives (Related Compounds)

Recent advances include photocatalytic methods for the synthesis of Boc-protected piperidine derivatives, as demonstrated by the use of acridine salts under visible light irradiation to form substituted piperazine and piperidine carboxylates with high yields and reduced byproducts. Although this method is described for related compounds such as tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, it suggests potential for environmentally friendly and efficient synthesis of similar Boc-protected piperidine derivatives.

Use of Mesylate Intermediates

Mesylate derivatives such as tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate have been employed as intermediates for nucleophilic substitution reactions to introduce various functional groups at the 4-position of the piperidine ring. These intermediates can be converted into acetoxymethyl derivatives by reaction with acetate salts under controlled conditions.

Summary and Recommendations

- The most straightforward and widely used method to prepare tert-butyl 4-(acetoxymethyl)piperidine-1-carboxylate is the acetylation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate using acetic anhydride or acetyl chloride.

- Alternative routes involve halide intermediates (bromide or chloride) followed by nucleophilic substitution with acetate salts.

- The Boc protecting group on the nitrogen is critical for selectivity and stability during synthesis.

- Emerging photocatalytic methods offer promising greener alternatives for related piperidine derivatives but require further adaptation for acetoxymethyl derivatives.

- Purification usually involves column chromatography or crystallization to achieve high purity.

Chemical Reactions Analysis

Tert-butyl 4-(acetoxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the acetoxymethyl group with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-(acetoxymethyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: This compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(acetoxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxymethyl group can undergo hydrolysis to release acetic acid and the corresponding piperidine derivative, which can then interact with biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

The following table summarizes key structural and functional differences between tert-butyl 4-(acetoxymethyl)piperidine-1-carboxylate and analogous compounds:

Reactivity and Stability

- Ester vs. Amide: The acetoxymethyl ester in the target compound is more prone to hydrolysis under basic or enzymatic conditions compared to amide derivatives (e.g., phenoxyacetamido in ). This makes it suitable for prodrug applications, where controlled release of active metabolites is desired.

- Lipophilicity : Alkyl chain substituents (e.g., 4-methylpentyl in ) increase lipophilicity, enhancing blood-brain barrier penetration, whereas polar groups like hydroxymethyl improve aqueous solubility.

- Thermal Stability: The phenolic ester in tert-butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate exhibits higher thermal stability (boiling point 339.5°C) compared to the simpler acetoxymethyl ester .

Biological Activity

Tert-butyl 4-(acetoxymethyl)piperidine-1-carboxylate (CAS No. 831169-50-7) is a piperidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on diverse research findings.

- Molecular Formula : C12H19NO3

- Molecular Weight : 225.29 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in organic solvents like ethanol and dichloromethane.

Synthesis

Tert-butyl 4-(acetoxymethyl)piperidine-1-carboxylate can be synthesized through various methods, often involving the reaction of piperidine derivatives with acetoxy methyl groups. The following is a generalized synthetic pathway:

- Starting Material : Piperidine derivative (e.g., piperidine-1-carboxylic acid).

- Reagents : Acetic anhydride or acetyl chloride for acetoxymethylation.

- Catalysts : Acidic catalysts such as sulfuric acid may be used to facilitate the reaction.

- Conditions : The reaction typically occurs under reflux conditions in an organic solvent.

Pharmacological Properties

Tert-butyl 4-(acetoxymethyl)piperidine-1-carboxylate exhibits various biological activities, which can be summarized as follows:

- Antimicrobial Activity : Studies indicate that this compound has significant antimicrobial properties against a range of bacterial strains. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli in vitro, suggesting potential applications in developing new antibacterial agents .

- Cytotoxicity : Research has shown that this compound possesses cytotoxic effects on certain cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis, making it a candidate for further investigation in cancer therapy .

- Anti-inflammatory Effects : Preliminary studies suggest that tert-butyl 4-(acetoxymethyl)piperidine-1-carboxylate may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

A review of literature reveals several case studies that highlight the biological activity of this compound:

The precise mechanisms underlying the biological activities of tert-butyl 4-(acetoxymethyl)piperidine-1-carboxylate are still under investigation. However, initial hypotheses suggest that its structure allows for interaction with specific biological targets such as enzymes involved in cell signaling pathways.

Q & A

Evaluating metabolic stability in preclinical models

- Approach :

- Incubate with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS .

- Identify metabolites (e.g., acetate hydrolysis products) using high-resolution MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.